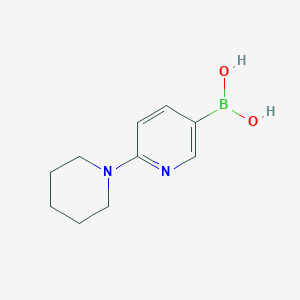

6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Übersicht

Beschreibung

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C10H15BN2O2 and its molecular weight is 206.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic acids, including pyridinylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

Boronic acids are generally known to interact with their targets through covalent bonding, forming reversible complexes .

Biochemical Pathways

Boronic acids are known to be involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Result of Action

Boronic acids are known to form reversible covalent complexes with their targets, which can lead to various downstream effects depending on the specific target and context .

Action Environment

Factors such as ph and temperature are known to affect the stability and reactivity of boronic acids .

Biochemische Analyse

Biochemical Properties

6-(Piperidin-1-yl)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in this compound can form reversible covalent bonds with the active site of proteasomes, thereby inhibiting their activity. This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting proteasome activity, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the accumulation of misfolded or damaged proteins, leading to cellular stress and activation of apoptotic pathways. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the degradation of key regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of proteasomes. The boronic acid group forms a reversible covalent bond with the threonine residue in the active site of the proteasome, blocking its proteolytic activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The resulting cellular stress triggers various signaling pathways, including the unfolded protein response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in long-term effects on cellular function. The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have identified threshold doses that achieve desired outcomes in preclinical models, providing valuable insights for potential clinical applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as ubiquitin ligases and deubiquitinating enzymes, which play roles in the ubiquitin-proteasome system. By inhibiting proteasome activity, this compound affects the metabolic flux of ubiquitinated proteins, leading to changes in metabolite levels and cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with intracellular transporters and binding proteins. Its localization and accumulation within specific cellular compartments are influenced by factors such as pH, binding affinity, and cellular uptake mechanisms. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes and other components of the ubiquitin-proteasome system. The compound’s activity and function are influenced by its localization, as it must reach the proteasome’s active site to exert its inhibitory effects. Targeting signals and post-translational modifications may also play roles in directing this compound to specific cellular compartments, enhancing its efficacy .

Biologische Aktivität

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and applications based on current research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a piperidine group and a boronic acid moiety. This unique combination enhances its reactivity and versatility in chemical synthesis, particularly in the development of bioactive compounds.

| Structural Feature | Description |

|---|---|

| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom, providing electron-withdrawing characteristics. |

| Piperidine Group | A saturated six-membered ring containing one nitrogen atom, which can donate electrons, influencing the reactivity of the compound. |

| Boronic Acid Moiety | Allows for reversible covalent bonding with diols and other nucleophiles, making it a valuable building block in drug design. |

Biological Activity

While there is no specific known biological function for this compound itself, research indicates significant potential as an inhibitor in various biological pathways. The boronic acid group facilitates interactions with target proteins, enhancing its therapeutic applications.

Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for various kinases and proteases. Its ability to form reversible covalent bonds with target proteins is particularly relevant in cancer therapy and other disease processes.

- Bruton's Tyrosine Kinase (BTK) : Studies have shown that derivatives of this compound can inhibit BTK, an enzyme implicated in B-cell malignancies. This inhibition can potentially lead to therapeutic benefits in treating certain cancers.

- Kinase Profiling : Interaction studies using techniques such as surface plasmon resonance have assessed the binding affinity of this compound to various kinases, indicating its potential as a selective therapeutic agent.

Applications in Drug Development

The structural properties of this compound make it a critical intermediate in synthesizing novel bioactive compounds. Its applications include:

- Drug Discovery : As a building block for synthesizing inhibitors targeting specific kinases involved in cancer and inflammatory diseases.

- Material Science : Potential uses in developing new materials due to its unique chemical properties.

Case Studies

Several studies highlight the efficacy of compounds derived from this compound:

- Anticancer Activity : A study demonstrated that compounds synthesized from this boronic acid exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

- Antiviral Properties : Research has indicated that related compounds show promising antiviral activity against strains of HIV and influenza viruses, suggesting broader therapeutic potential beyond oncology .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development:

6-(Piperidin-1-yl)pyridin-3-ylboronic acid has been identified as a potential candidate for drug development, particularly in the treatment of cancer and viral infections. Its ability to inhibit proteasomes suggests that it may induce apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .

Mechanism of Action:

The boronic acid functional group can form reversible covalent bonds with the active sites of proteasomes, leading to their inhibition. This mechanism is crucial in the context of cancer therapy, where the accumulation of ubiquitinated proteins can trigger cell death pathways .

Case Studies:

Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition, which is essential for developing targeted therapies against specific cancers and viral pathogens .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

This compound is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. Its ability to facilitate the formation of carbon-carbon bonds makes it a valuable building block in organic synthesis .

Applications in Material Science:

In addition to its role in drug synthesis, this compound is employed in developing advanced materials. Its properties can be harnessed to create new polymers and materials with specific functionalities, enhancing their applicability in various industrial sectors .

Biological Research

Enzyme Inhibition Studies:

The compound's ability to inhibit various enzymes, such as proteases and kinases, has made it a subject of interest in biological research. Studies have shown that its structural characteristics influence its biological activity, allowing researchers to predict its efficacy against different targets .

Predictive Models:

Recent advancements include the development of predictive models that assess the biological activity spectra based on structural features. These models help identify potential therapeutic candidates and streamline the drug discovery process .

Data Table: Comparison of Boronic Acid Derivatives

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Piperidine ring, boronic acid group | Proteasome inhibition | Potential anticancer agent |

| 2-Methylphenylboronic Acid | Simple phenyl group | Moderate enzyme inhibition | Lacks piperidine ring |

| 3-Pyridylboronic Acid | Pyridine moiety | Anticancer properties | No silyl group present |

| 4-(Dimethylamino)phenylboronic Acid | Dimethylamino group | Antiviral activity | Different functional groups |

Eigenschaften

IUPAC Name |

(6-piperidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXBTJSTSXJJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675126 | |

| Record name | [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002129-33-0 | |

| Record name | [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.